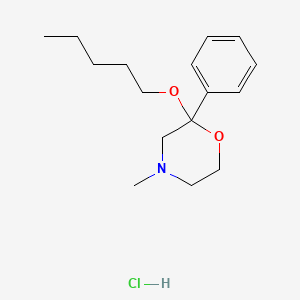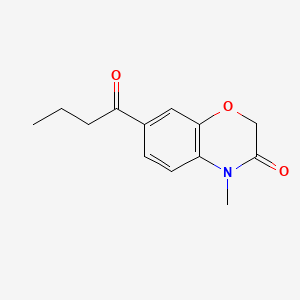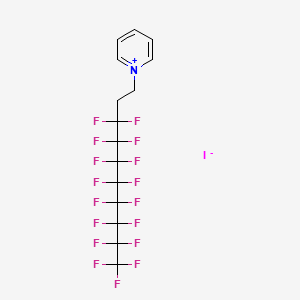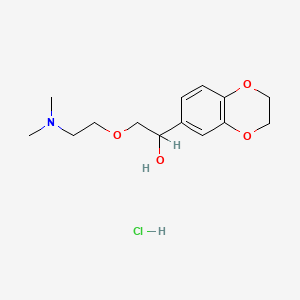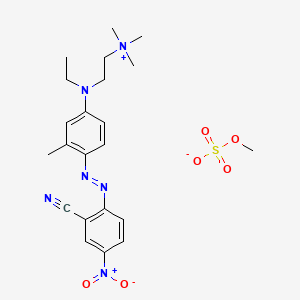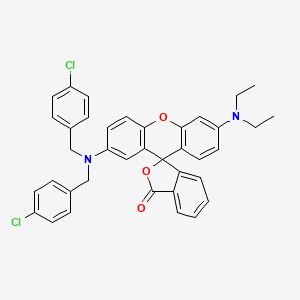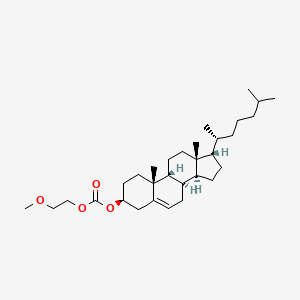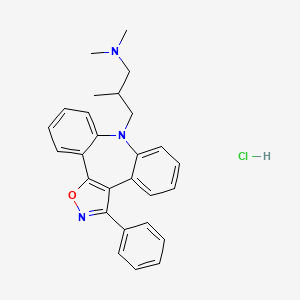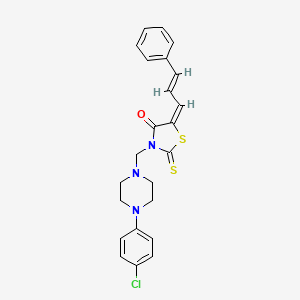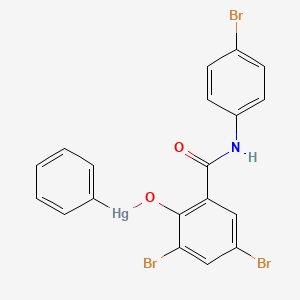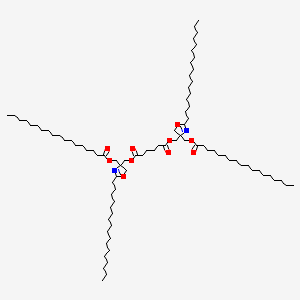
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate is a complex organic compound with the molecular formula C86H160N2O10 . This compound is characterized by its unique structure, which includes oxazole rings and long alkyl chains. It is primarily used in experimental and research settings.
Méthodes De Préparation
The synthesis of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate involves multiple steps. The synthetic route typically includes the formation of oxazole rings followed by the attachment of long alkyl chains and adipate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxazole rings allow it to interact with lipid membranes and proteins, potentially affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) adipate can be compared with other similar compounds, such as:
- Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) oxalate
- Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)oxazol-4-yl)methyl) succinate
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific adipate groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
94159-97-4 |
|---|---|
Formule moléculaire |
C86H160N2O10 |
Poids moléculaire |
1382.2 g/mol |
Nom IUPAC |
bis[[2-heptadecyl-4-(octadecanoyloxymethyl)-5H-1,3-oxazol-4-yl]methyl] hexanedioate |
InChI |
InChI=1S/C86H160N2O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-67-79-87-85(73-93-79,75-95-81(89)69-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)77-97-83(91)71-65-66-72-84(92)98-78-86(76-96-82(90)70-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)74-94-80(88-86)68-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h5-78H2,1-4H3 |
Clé InChI |
GJQRJEZVPHWTFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCC(=O)OCC2(COC(=N2)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


